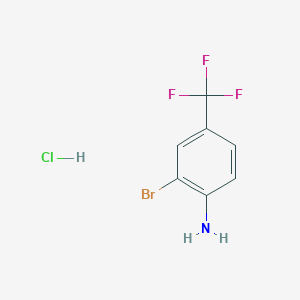

2-Bromo-4-(trifluoromethyl)aniline hydrochloride

CAS No.:

Cat. No.: VC16019505

Molecular Formula: C7H6BrClF3N

Molecular Weight: 276.48 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6BrClF3N |

|---|---|

| Molecular Weight | 276.48 g/mol |

| IUPAC Name | 2-bromo-4-(trifluoromethyl)aniline;hydrochloride |

| Standard InChI | InChI=1S/C7H5BrF3N.ClH/c8-5-3-4(7(9,10)11)1-2-6(5)12;/h1-3H,12H2;1H |

| Standard InChI Key | GWXCSWNYVAOUOT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)Br)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Registry Data

2-Bromo-4-(trifluoromethyl)aniline hydrochloride is systematically identified by the following parameters:

| Property | Value |

|---|---|

| CAS Registry Number | 57946-63-1 |

| Molecular Formula | C₇H₆BrClF₃N |

| Molecular Weight | 240.02 g/mol |

| SMILES Notation | NC1=CC=C(C=C1Br)C(F)(F)F.Cl |

| Key Functional Groups | -NH₂ (amine), -Br, -CF₃ |

The trifluoromethyl group (-CF₃) confers electron-withdrawing effects, polarizing the aromatic ring and enhancing electrophilic substitution reactivity. Bromine’s steric bulk directs regioselectivity in cross-coupling reactions.

Crystalline and Spectroscopic Properties

X-ray crystallography reveals a monoclinic crystal system with hydrogen bonding between the ammonium chloride moiety and adjacent molecules. Nuclear magnetic resonance (NMR) spectra exhibit characteristic shifts:

-

¹H NMR (DMSO-d₆): δ 8.09 (br s, 3H, NH₃⁺), 7.22 (t, J = 8.4 Hz, 1H, Ar-H), 6.61 (d, J = 8.4 Hz, 1H, Ar-H) .

-

¹³C NMR: Signals at δ 121.5 (q, J = 272 Hz, CF₃), 138.2 (C-Br), and 115–130 ppm (aromatic carbons).

Synthetic Methodologies

Bromination and Trifluoromethylation Pathways

The synthesis typically proceeds via sequential functionalization of aniline derivatives:

-

Bromination: Aniline is treated with brominating agents (e.g., Br₂/FeBr₃) at 30–60°C, yielding 2-bromoaniline.

-

Trifluoromethylation: Copper-mediated coupling with trifluoromethyl sources (e.g., CF₃I) introduces the -CF₃ group at the para position.

Reaction yields exceed 75% when using optimized conditions:

| Parameter | Optimal Range |

|---|---|

| Temperature | 50–60°C |

| Catalyst | CuI/1,10-phenanthroline |

| Solvent | DMF or DMSO |

Alternative Routes from Patent Literature

Although direct methods dominate, patent CN110885290A discloses related strategies for trifluoromethylated anilines :

-

Lithiation-Halogen Exchange: 4-Bromo-2-fluorobenzotrifluoride reacts with n-BuLi at -78°C, followed by methyl iodide quenching to install methyl groups.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with tert-butyl carbamate introduces protected amine groups, later deprotected via HCl treatment.

While tailored for 3-fluoro-2-methyl analogs, these methods highlight scalable, catalytic approaches applicable to 2-bromo-4-CF₃ derivatives .

Physicochemical and Reactivity Profiles

Solubility and Stability

The compound exhibits limited aqueous solubility (0.2 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (DMF, DMSO). Stability studies indicate decomposition above 200°C, with hygroscopicity necessitating anhydrous storage.

Electrophilic and Nucleophilic Reactivity

-

Electrophilic Aromatic Substitution: The -CF₃ group deactivates the ring, directing incoming electrophiles to the meta position relative to -Br.

-

Nucleophilic Amination: The -NH₂ group participates in Ullmann couplings with aryl halides, forming biaryl amines.

Table 3.2.1: Representative Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | 4-CF₃-2-Br-C₆H₃-NH-Ar |

| Diazotization | NaNO₂/HCl | 2-Bromo-4-CF₃-benzenediazonium |

Industrial and Pharmaceutical Applications

Agrochemical Intermediates

The compound’s halogen and amine groups enable its use in fungicide synthesis. For example, coupling with pyridine moieties yields analogs of Trifloxystrobin, a strobilurin fungicide.

Drug Discovery Scaffolds

In medicinal chemistry, it serves as a precursor to kinase inhibitors and NSAID derivatives. The -CF₃ group enhances metabolic stability and membrane permeability, critical for lead optimization.

Emerging Research Directions

Recent studies explore photocatalytic C-H functionalization to bypass traditional halogenation steps. Additionally, computational models predict enhanced bioactivity upon sulfonation of the amine group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume